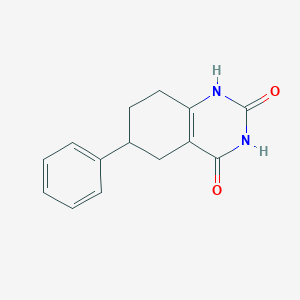
6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione typically involves the condensation of appropriate amines with cyclic ketones. One common method involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a suitable catalyst under reflux conditions . Another approach includes the use of hydrazine hydrate or sodium ethylate to convert ethyl 2-[(N-phenylcarbamoyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in antibacterial and antifungal studies.
Medicine: Research has indicated potential anticancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism by which 6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
相似化合物的比较
Similar Compounds
- 1,2,3,4,6,7,8,9-octahydropyrimido[4,5-b]quinoline-2,4-dione
- 1-Phenyl-3-benzyl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline
Uniqueness
6-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Its phenyl group at the 6-position and the octahydroquinazoline core contribute to its distinct chemical and biological properties, setting it apart from other quinazoline derivatives.
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-5,10H,6-8H2,(H2,15,16,17,18) |
InChI 键 |
KPFIURIWHRBHHW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


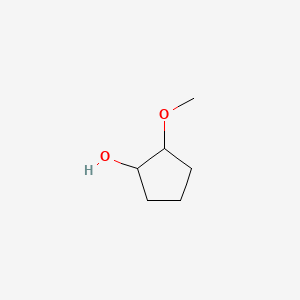
![(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11719432.png)
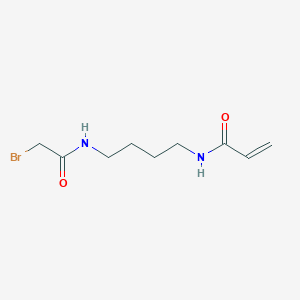
![2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11719438.png)
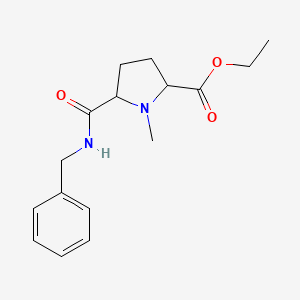

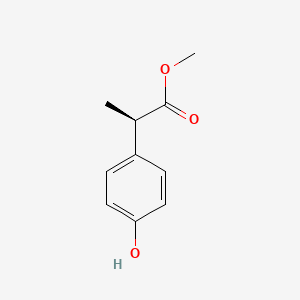
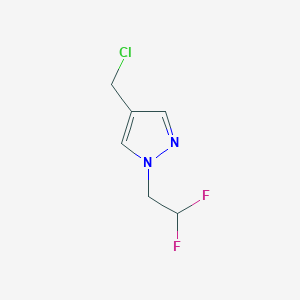
![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)
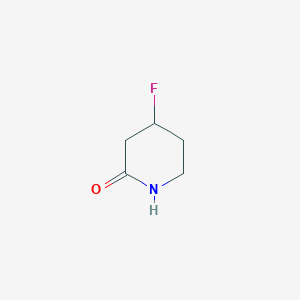
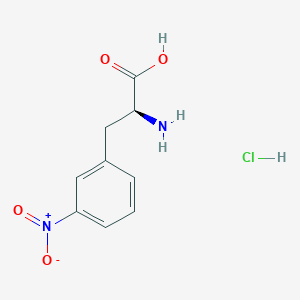
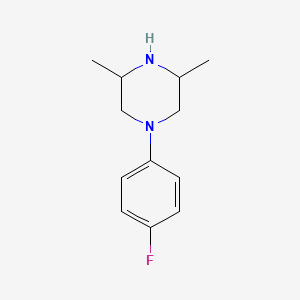
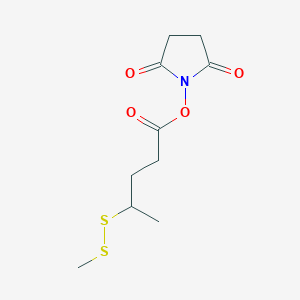
![tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride](/img/structure/B11719502.png)
